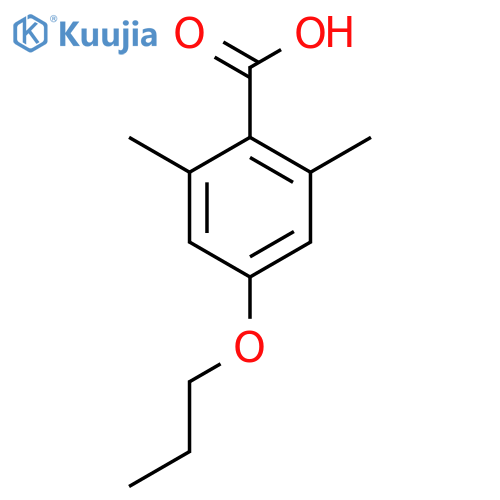Cas no 100256-91-5 (2,6-Dimethyl-4-propoxybenzoic acid)

100256-91-5 structure
商品名:2,6-Dimethyl-4-propoxybenzoic acid
CAS番号:100256-91-5
MF:C12H16O3
メガワット:208.253643989563
CID:5074295
2,6-Dimethyl-4-propoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-4-propoxybenzoic acid
- 2,6-Dimethyl-4-n-propoxybenzoic acid
- 2,6-dimethyl-4-propoxy-benzoic acid
-
- インチ: 1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14)
- InChIKey: SYHZOPOTVGUEAZ-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1C=C(C)C(C(=O)O)=C(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3
2,6-Dimethyl-4-propoxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01FDZD-1g |
2,6-Dimethyl-4-n-propoxybenzoic acid |
100256-91-5 | 95% | 1g |
$283.00 | 2025-02-12 | |
| Aaron | AR01FDZD-5g |
2,6-Dimethyl-4-n-propoxybenzoic acid |
100256-91-5 | 95% | 5g |
$849.00 | 2025-02-12 |
2,6-Dimethyl-4-propoxybenzoic acid 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
100256-91-5 (2,6-Dimethyl-4-propoxybenzoic acid) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 68551-17-7(Isoalkanes, C10-13)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
